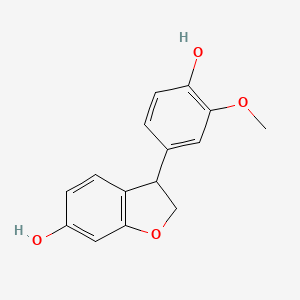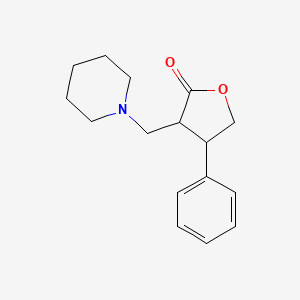
Dihydro-4-phenyl-3-(1-piperidinylmethyl)-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydro-4-phenyl-3-(1-piperidinylmethyl)-2(3H)-furanone is a synthetic organic compound that belongs to the class of furanones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-4-phenyl-3-(1-piperidinylmethyl)-2(3H)-furanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furanone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenyl group: This step might involve Friedel-Crafts acylation or alkylation reactions.
Attachment of the piperidinylmethyl group: This can be done through nucleophilic substitution reactions using piperidine and suitable alkylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions might convert the furanone ring to a more saturated lactone structure.
Substitution: The phenyl and piperidinylmethyl groups can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated furanones, while substitution reactions could introduce various functional groups onto the phenyl or piperidinylmethyl moieties.
Applications De Recherche Scientifique
Dihydro-4-phenyl-3-(1-piperidinylmethyl)-2(3H)-furanone may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of dihydro-4-phenyl-3-(1-piperidinylmethyl)-2(3H)-furanone would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dihydro-4-phenyl-2(3H)-furanone: Lacks the piperidinylmethyl group, which might affect its biological activity and chemical reactivity.
4-Phenyl-3-(1-piperidinylmethyl)-2(3H)-furanone: Similar structure but without the dihydro modification, potentially leading to different reactivity and stability.
Uniqueness
The presence of both the phenyl and piperidinylmethyl groups in dihydro-4-phenyl-3-(1-piperidinylmethyl)-2(3H)-furanone might confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
Propriétés
Numéro CAS |
99518-92-0 |
|---|---|
Formule moléculaire |
C16H21NO2 |
Poids moléculaire |
259.34 g/mol |
Nom IUPAC |
4-phenyl-3-(piperidin-1-ylmethyl)oxolan-2-one |
InChI |
InChI=1S/C16H21NO2/c18-16-14(11-17-9-5-2-6-10-17)15(12-19-16)13-7-3-1-4-8-13/h1,3-4,7-8,14-15H,2,5-6,9-12H2 |
Clé InChI |
VUFVLVDWBWIBFT-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2C(COC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


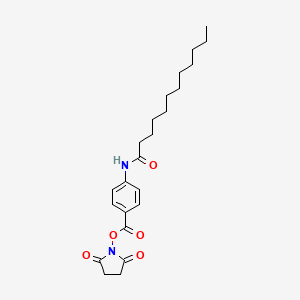

![2-{Butyl[(5-methoxyfuran-2-yl)methyl]amino}ethan-1-ol](/img/structure/B12886574.png)

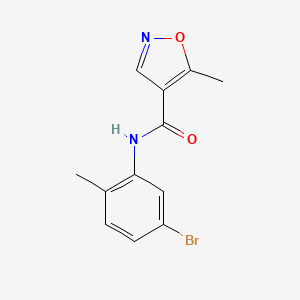


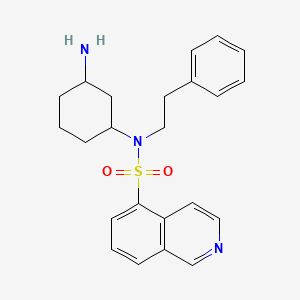
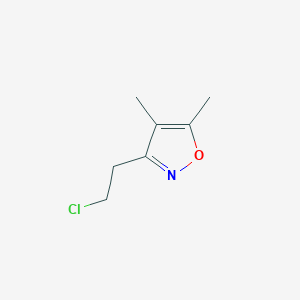

![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isobutyl-4,5-dihydrooxazole)](/img/structure/B12886613.png)
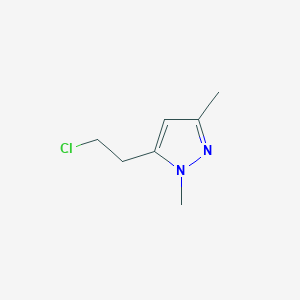
![2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole](/img/structure/B12886616.png)
